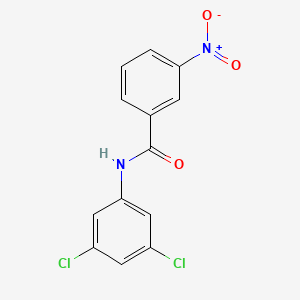

N-(3,5-dichlorophenyl)-3-nitrobenzamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(3,5-dichlorophenyl)-3-nitrobenzamide and its derivatives often involves stepwise chemical reactions, starting from basic aromatic compounds. For example, the synthesis of related nitrobenzamide derivatives involves nucleophilic substitution reactions followed by amide formation. These processes are carefully controlled to achieve the desired substitution patterns on the benzene rings, which are critical for the compound's final properties (Thakral et al., 2020).

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of nitro and amide functional groups attached to aromatic rings. This configuration is crucial for its chemical behavior. X-ray crystallography and NMR spectroscopy are common techniques used to elucidate the structure, as demonstrated in studies of similar compounds. These analyses reveal details about bond lengths, angles, and the overall three-dimensional arrangement of atoms within the molecule (Samimi, 2016).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, influenced by its functional groups. The nitro group, for example, can participate in reduction reactions, while the amide linkage may be involved in hydrolysis under certain conditions. The presence of chlorine substituents can also lead to interesting electrophilic substitution reactions. The reactivity patterns of similar nitrobenzamide compounds provide insight into possible reactions (Gakh et al., 2006).

Physical Properties Analysis

The physical properties of this compound, such as melting point, solubility, and crystalline structure, are directly influenced by its molecular structure. The arrangement of atoms and the nature of intermolecular forces, like hydrogen bonding and π-π interactions, play significant roles in determining these properties. Studies on similar compounds have shown how structural variations can impact these physical characteristics (Saeed et al., 2010).

Aplicaciones Científicas De Investigación

Crystal Engineering

Research by Saha, Nangia, and Jaskólski (2005) highlights the utilization of halogen bonds and hydrogen bonds in crystal engineering. Their study showcases molecular tapes mediated via O–H⋯N hydrogen bonds and weak C–I⋯O interactions, presenting a foundation for complex crystal design that might include derivatives like N-(3,5-dichlorophenyl)-3-nitrobenzamide for advanced material sciences (Saha, Nangia, & Jaskólski, 2005).

Antidiabetic Agent Synthesis

Thakral, Narang, Kumar, and Singh (2020) synthesized and evaluated 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives for their antidiabetic properties. This study, focusing on molecular docking and dynamic simulations, demonstrates the potential for compounds within this chemical class to inhibit key enzymes involved in diabetes management, suggesting a pathway for developing novel antidiabetic medications (Thakral, Narang, Kumar, & Singh, 2020).

Antibacterial Activity

Saeed, Rashid, Ali, and Hussain (2010) explored the antibacterial efficacy of nickel (II) and copper (II) complexes of N-(alkyl(aryl)carbamothioyl)-4-nitrobenzamide. Their findings indicate that these complexes possess greater antibacterial properties compared to their thiourea derivative ligands, suggesting potential applications in developing new antibacterial agents (Saeed, Rashid, Ali, & Hussain, 2010).

Mecanismo De Acción

Mode of Action

It’s important to note that the interaction of a compound with its targets can lead to various changes in cellular processes, including signal transduction, gene expression, and metabolic pathways .

Biochemical Pathways

It’s known that compounds of similar structure can interact with various biochemical pathways, leading to downstream effects that can influence cellular functions .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The effects of a compound on a cellular level can include changes in cell morphology, alterations in cell growth and proliferation, and induction of cell death .

Action Environment

The action, efficacy, and stability of a compound like Oprea1_168485 can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells .

Propiedades

IUPAC Name |

N-(3,5-dichlorophenyl)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2O3/c14-9-5-10(15)7-11(6-9)16-13(18)8-2-1-3-12(4-8)17(19)20/h1-7H,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVMGNOXSRNBTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide](/img/structure/B5510250.png)

![2-[4-(dimethylamino)benzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B5510257.png)

![8-(3,4-diethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B5510270.png)

![ethyl {[5-bromo-3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetate](/img/structure/B5510280.png)

![(1S*,5R*)-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5510292.png)

![2-(2-oxo-1-pyrrolidinyl)-N-[rel-(3R,4S)-4-propyl-1-(2-pyrimidinylmethyl)-3-pyrrolidinyl]acetamide hydrochloride](/img/structure/B5510305.png)

![3-chloro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5510310.png)

![1-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5510323.png)

![4-[5-(2-chloro-4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5510329.png)

![N-[2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5510332.png)

![2-methyl-4-[4-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenyl]-2-butanol](/img/structure/B5510343.png)